1-Methyl-4-(trifluoromethyl)piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)piperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed reaction . . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in amine derivatives .
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . For example, its derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimicrobial and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool for developing new drugs, agrochemicals, and other valuable compounds. Continued research into its synthesis, reactions, and applications will further unlock its potential and contribute to advancements in various scientific fields.
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H13F3N2/c1-12-4-2-6(11,3-5-12)7(8,9)10/h2-5,11H2,1H3 |
InChI Key |
KHTYFXZCQFKUQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(F)(F)F)N |
Origin of Product |
United States |
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